Tert-butyl 2-aminopropyl(methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)6-11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQJKYSTUZVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696728 | |
| Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607380-78-9 | |
| Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 Aminopropyl Methyl Carbamate and Its Analogs
Direct Synthesis Approaches to Tert-butyl 2-aminopropyl(methyl)carbamate
The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the methyl and Boc groups onto a 1,2-diaminopropane (B80664) backbone. The key challenge lies in achieving selective functionalization of one amino group over the other.
Strategies Involving Methylation and Subsequent Boc Protection
One logical synthetic route involves the initial selective methylation of one of the amino groups of a suitable 1,2-diaminopropane derivative, followed by the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group. This strategy hinges on controlling the methylation step to prevent over-methylation to a quaternary ammonium (B1175870) salt and to selectively target one of the two amine functionalities.
Alternatively, a more controlled approach would be to start with a precursor where one amine is already protected, for instance, as a benzylamine. This allows for methylation of the remaining primary amine. Subsequent removal of the initial protecting group would then be followed by Boc protection of the secondary amine.
A related strategy that has been successfully employed for analogous compounds involves the reductive amination of a Boc-protected amino aldehyde or ketone. For example, a one-pot tandem direct reductive amination of aldehydes with primary amines using a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)/sodium triacetoxyborohydride (B8407120) (STAB) system has been reported to yield N-Boc protected secondary amines in excellent yields. nih.govnih.gov This method is efficient and avoids common side reactions like overalkylation. nih.gov Applying this to the synthesis of the target compound could involve the reductive amination of a suitable Boc-protected aminopropanal with methylamine.
Exploration of Precursor Amine Derivatization
The derivatization of precursor amines is a fundamental strategy for achieving the desired substitution pattern. A common method for the selective mono-protection of diamines, which is a crucial first step in many synthetic routes to asymmetrically substituted diamines, involves using a limiting amount of the protecting group reagent. For instance, the reaction of a diamine with less than one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) can yield the mono-Boc protected diamine. orgsyn.org This selectively protected intermediate can then undergo further functionalization, such as methylation, on the unprotected amine.
Another approach is to utilize a precursor that already contains the methylamino group. For example, the synthesis of tert-butyl 2-(methylamino)ethylcarbamate has been achieved through a multi-step process starting from N-tert-butoxycarbonyl-1,2-ethylenediamine. google.com A similar strategy could be adapted for the propyl analog. This would involve the reaction of a suitably protected 1,2-diaminopropane derivative to introduce the methyl group, followed by any necessary deprotection and reprotection steps to yield the final product.
The choice of precursor and the sequence of reactions are critical for a successful synthesis. Factors such as the relative nucleophilicity of the different amino groups and the steric hindrance around them will influence the outcome of the reactions.
Principles of N-Protection within the Context of Tert-butyl Carbamates
The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective reaction of one functional group in the presence of others. chemicalbook.com For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. chemicalbook.com
Di-tert-butyl Dicarbonate (Boc₂O) Mediated Protection of Amines
The most common method for the introduction of the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). researchgate.net The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. researchgate.net This is followed by the departure of a tert-butyl carbonate anion, which subsequently breaks down into carbon dioxide and tert-butoxide. researchgate.net The tert-butoxide then acts as a base to deprotonate the resulting ammonium species, yielding the N-Boc protected amine. researchgate.net
The efficiency of the Boc protection reaction can be significantly influenced by the choice of solvent and other reaction conditions. A variety of solvent systems have been successfully employed, demonstrating the versatility of this reaction. Commonly used solvents include water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and biphasic systems such as chloroform/water. nih.gov The choice of solvent often depends on the solubility of the amine substrate. For example, using water as a solvent can be advantageous for increasing the solubility of unprotected amines. google.com
The reaction is typically carried out at room temperature or with gentle heating. nih.gov The pH of the reaction mixture can also be a critical parameter to control, especially when dealing with substrates that have other acid- or base-sensitive functional groups. orgsyn.org
Table 1: Common Solvent Systems for Boc Protection of Amines
| Solvent System | Typical Conditions | Reference(s) |
| Water/THF | Room temperature, with a base | atlantis-press.com |
| Acetonitrile | Room temperature, often with a catalyst | researchgate.net |
| Chloroform/Water (biphasic) | Reflux, with a base like sodium bicarbonate | nih.gov |
| Dichloromethane (B109758) (DCM) | 0°C to room temperature | chemicalbook.com |
| Water/Methanol (B129727)/Triethylamine (B128534) | 55°C | google.com |
This table is interactive and can be sorted by clicking on the column headers.
To enhance the rate and efficiency of the Boc protection, particularly for less reactive or sterically hindered amines, catalytic modifiers are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation. orgsyn.orgresearchgate.net DMAP functions by first reacting with (Boc)₂O to form a more reactive N-Boc-pyridinium intermediate. evitachem.com This intermediate is then more susceptible to nucleophilic attack by the amine, regenerating the DMAP catalyst in the process. evitachem.com The reaction of DMAP with (Boc)₂O is very rapid and results in the evolution of carbon dioxide gas. evitachem.com
Ionic liquids have also emerged as efficient catalysts for N-tert-butyloxycarbonylation. wikipedia.org For instance, 1-alkyl-3-methylimidazolium-based ionic liquids can catalyze the reaction with excellent chemoselectivity. wikipedia.org The catalytic role is believed to involve the electrophilic activation of (Boc)₂O through hydrogen bond formation. wikipedia.org
The choice of catalyst and its concentration can be optimized to achieve the desired outcome while minimizing potential side reactions.
Table 2: Catalytic Modifiers for Boc Protection
| Catalyst | Proposed Role | Typical Conditions | Reference(s) |
| 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive N-Boc-pyridinium intermediate | Catalytic amounts in various solvents | orgsyn.orgresearchgate.net |
| Ionic Liquids (e.g., 1-alkyl-3-methylimidazolium salts) | Electrophilic activation of (Boc)₂O via hydrogen bonding | Catalytic amounts, can sometimes act as the solvent | wikipedia.org |
This table is interactive and can be sorted by clicking on the column headers.
Regioselectivity and Chemoselectivity in Polyamine Protection relevant to Aminopropyl Structures (e.g., selective primary amine protection)
In the synthesis of molecules with multiple amine functionalities, such as those with aminopropyl structures, achieving regioselectivity and chemoselectivity is paramount. The differential reactivity of primary and secondary amines allows for selective protection. Primary amines, being generally more nucleophilic and less sterically hindered than secondary amines, can be selectively protected under carefully controlled conditions.
One effective method involves the use of alkyl phenyl carbonates. This approach allows for the selective Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl) protection of primary amines in the presence of secondary amines. The reaction is typically performed at room temperature in a solvent like dichloromethane or DMF, using a slight excess of the alkyl phenyl carbonate per primary amino group. This method has proven successful for a variety of polyamines, including naturally occurring ones like spermidine (B129725) and spermine.
The selectivity of this method extends to distinguishing between different types of primary amines. For instance, a primary amine on a primary carbon can be selectively protected in the presence of a primary amine on a secondary or tertiary carbon. This remarkable selectivity is attributed to the differing steric environments of the amino groups.
| Reactant | Protecting Group | Selectivity | Reference |
| Polyamine with primary and secondary amines | Boc, Cbz, Alloc | Primary amine protection | |
| Diamine with primary amines on primary and secondary/tertiary carbons | Boc, Cbz, Alloc | Protection of primary amine on the primary carbon |
Emerging Methodologies for Carbamate (B1207046) Formation Applicable to this compound Scaffolds
Recent advancements in organic synthesis have led to the development of novel methods for carbamate formation that are applicable to scaffolds like this compound.
As previously mentioned, alkyl phenyl carbonates are highly effective reagents for the selective protection of primary amines. This method is not only chemoselective for primary over secondary amines but also regioselective for less sterically hindered primary amines. The reaction conditions are generally mild, and the starting materials are often economical. This technique provides a practical and versatile route to selectively protected polyamines.
The Curtius rearrangement is a powerful tool for converting carboxylic acids into carbamates. The reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. This isocyanate can be trapped by an alcohol, such as tert-butanol (B103910), to yield the corresponding tert-butyl carbamate.
A one-pot version of this reaction allows for the direct conversion of carboxylic acids to Boc-protected amines. This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate and sodium azide. The reaction is often facilitated by catalysts like zinc(II) triflate. This method is notable for its tolerance of various functional groups.
The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. This concerted nature contributes to the retention of configuration at the migrating group.
| Starting Material | Key Reagents | Intermediate | Product |
| Carboxylic Acid | Chloroformate or di-tert-butyl dicarbonate, Sodium Azide | Acyl azide, Isocyanate | Carbamate or Urea |
Multi-component reactions offer an efficient pathway to complex molecules in a single step. For carbamate synthesis, a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide has been developed. This reaction is typically mediated by a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI).
This method is advantageous due to its mild reaction conditions, short reaction times, and the avoidance of common side reactions like N-alkylation of the amine. Importantly, chiral substrates have been shown to be resistant to racemization under these conditions. The use of CO2 as a C1 source makes this an attractive and environmentally benign approach to carbamate synthesis.
Deprotection Strategies for the Tert-butyl Carbamate Moiety in this compound
The removal of the tert-butyl carbamate (Boc) protecting group is a fundamental transformation in organic synthesis.
Acid-Catalyzed Hydrolysis Mechanisms and Their Application
The most common method for the deprotection of Boc-protected amines is acid-catalyzed hydrolysis. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent or a biphasic system.
The mechanism of acid-catalyzed Boc deprotection involves the following key steps:
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.
Formation of a Carbamic Acid and Tert-butyl Cation: The protonated carbamate then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.
Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium salt.
The formation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. To mitigate this, scavengers can be added to the reaction mixture to trap the cation.
The kinetics of Boc deprotection can be complex. Studies have shown that the reaction rate can have a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair from the fragmentation of the protonated carbamate.
| Acid | Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane | Common, efficient, but can be harsh for some substrates |
| Hydrochloric Acid (HCl) | In organic solvents (e.g., dioxane, ethyl acetate) or aqueous solutions | Effective, often used in solid-phase synthesis |
Comparative Analysis of Acidic Reagents (e.g., Trifluoroacetic Acid, Hydrochloric Acid, Phosphoric Acid)
The choice of acidic reagent is critical and can influence reaction rate, selectivity, and scalability. Traditionally, trifluoroacetic acid (TFA) has been a common choice, often used neat or in a solvent like dichloromethane (DCM). acsgcipr.orgfishersci.co.ukmasterorganicchemistry.com However, due to its corrosive nature, toxicity, and environmental persistence, many processes are moving away from TFA. acsgcipr.orgacsgcipr.org
Hydrochloric acid (HCl) is another widely used reagent, typically as a solution in an organic solvent such as dioxane, ethyl acetate, or methanol. semanticscholar.orgrsc.orgresearchgate.net It offers an effective alternative to TFA. Aqueous phosphoric acid has emerged as a mild, effective, and environmentally benign option for the deprotection of tert-butyl carbamates. organic-chemistry.orgresearchgate.net It demonstrates high yields and convenient workup procedures while being compatible with various acid-sensitive functional groups like benzyl (B1604629) esters and TBDMS ethers. organic-chemistry.orgresearchgate.net Other strong organic acids, such as methanesulfonic acid (MSA) and p-toluenesulfonic acid (pTSA), also serve as effective deprotection agents and are considered greener alternatives to TFA. acsgcipr.orgmdpi.com
| Acidic Reagent | Typical Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 20-55%) | Fast and effective | Corrosive, toxic, environmental concerns, can cleave other acid-labile groups | acsgcipr.orgfishersci.co.ukmasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | 4M in Dioxane or 1M in Acetic Acid | Effective, common lab reagent | Can be corrosive, requires anhydrous conditions for some applications | semanticscholar.orgresearchgate.net |
| Phosphoric Acid (H₃PO₄) | 85 wt% aqueous solution in THF | Mild, environmentally benign, selective, convenient workup | May require elevated temperatures or longer reaction times compared to TFA | organic-chemistry.orgresearchgate.net |
| p-Toluenesulfonic Acid (pTSA) | Used in deep eutectic solvents or traditional organic solvents | Readily available, biodegradable, considered a "greener" alternative | Can be less reactive than stronger acids | mdpi.com |
Anhydrous vs. Aqueous Deprotection Environments
The presence or absence of water in the reaction medium significantly impacts the deprotection process. Anhydrous acidic conditions, such as HCl in dioxane or TFA in DCM, are standard for cleaving tert-butyl carbamates. organic-chemistry.org These conditions are often preferred to avoid potential water-related side reactions and to maintain the solubility of nonpolar substrates. A notable anhydrous method involves the ex situ generation of hydrogen chloride gas, which allows for a solvent-free deprotection, yielding hydrochloride salts in quantitative yields with high functional group tolerance. rsc.org
Conversely, aqueous environments are gaining traction as part of a move towards greener chemistry. The use of aqueous phosphoric acid is a prime example, offering excellent yields and selectivity. organic-chemistry.orgresearchgate.net Furthermore, studies have shown that N-Boc deprotection can be achieved simply by using water at reflux temperatures, completely avoiding the need for any acid or catalyst. semanticscholar.orgresearchgate.net In these aqueous methods, the water molecule can act as a dual acid/base catalyst to facilitate the cleavage of the Boc group. researchgate.net While most N-Boc derivatives are insoluble in water at room temperature, they often become miscible at temperatures above 60 °C. semanticscholar.org
Strategies for Mitigating Side Reactions and Scavenger Applications (e.g., thiophenol for tert-butyl cation trapping)
The primary challenge during acid-catalyzed Boc deprotection is the management of the liberated tert-butyl cation. acsgcipr.orgorganic-chemistry.org This reactive electrophile can alkylate nucleophilic sites on the substrate or product molecule, leading to undesirable by-products. acsgcipr.orgresearchgate.net Functional groups particularly susceptible to this side reaction include the indole (B1671886) ring of tryptophan and the thioether of methionine. nih.gov
To prevent these side reactions, nucleophilic "scavengers" are added to the reaction mixture to trap the tert-butyl cation. masterorganicchemistry.comthermofisher.com A wide range of scavengers has been evaluated. Thiophenol is an effective scavenger that reacts with the tert-butyl cation. organic-chemistry.orgnih.gov Other commonly used scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.comacs.org The choice of scavenger depends on the specific substrate and the other functional groups present. For instance, TIS and water are a common combination, with TIS being effective at trapping carbocations like trityl and water trapping the tert-butyl cation. acs.org Kinetic studies have shown that scavengers with a sulfide (B99878) structure, such as thiophenol, compete effectively with the acid for the tert-butyl cation. nih.gov The utility of scavengers is twofold: they trap the initial tert-butyl cation and also destroy t-butyl trifluoroacetate (B77799), an alkylating byproduct formed when TFA is used as the reagent. nih.gov
| Scavenger | Targeted Side Reaction | Typical Application | References |
|---|---|---|---|
| Thiophenol | Traps tert-butyl cations and t-butyl trifluoroacetate | Used with TFA to prevent alkylation of nucleophilic residues | organic-chemistry.orgnih.gov |
| Triisopropylsilane (TIS) | Reductive scavenger for carbocations | Often used in combination with water in TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) | sigmaaldrich.comacs.org |
| 1,2-Ethanedithiol (EDT) | Highly efficient scavenger for t-butyl trifluoroacetate | Effective in preventing Trp butylation, often used with other scavengers | thermofisher.com |
| Water | Traps tert-butyl cations by forming tert-butanol | A common component of many cleavage mixtures | acs.org |
Non-Acidic Deprotection Protocols Relevant to this compound
While acidic methods are prevalent, several non-acidic protocols have been developed for Boc group removal, which are particularly useful for substrates containing other acid-labile functional groups.
Metal-Mediated Carbamate Cleavage (e.g., ZnBr₂)
Lewis acids offer an alternative to Brønsted acids for Boc deprotection. Zinc bromide (ZnBr₂) in a solvent like dichloromethane has been shown to be a mild and effective reagent for cleaving t-butyl esters and can also be used for N-Boc deprotection. nih.govlookchem.com The reaction mechanism likely involves the coordination of the zinc ion to the carbamate's carbonyl oxygen, facilitating its cleavage. This method can offer different selectivity compared to strong acids; for example, it has been used for the selective deprotection of tert-butyl esters in the presence of certain other acid-sensitive protecting groups. lookchem.comacs.org However, N-Boc groups on secondary amines can also be labile under these conditions. nih.govresearchgate.net The rate of cleavage can be accelerated by using an excess of ZnBr₂. lookchem.com
Environmentally Conscious Deprotection Methods
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable deprotection methods that minimize hazardous reagents and waste. acsgcipr.org As mentioned previously, the use of water at elevated temperatures (100-150 °C) represents a simple, catalyst-free, and eco-friendly protocol for the deprotection of a wide range of N-Boc protected amines, affording the products in high yields. semanticscholar.orgresearchgate.net This method avoids the use of any acidic or metallic reagents and simplifies the workup procedure.
Another green approach is the use of solvent-free conditions. A method utilizing the ex situ generation of stoichiometric amounts of hydrogen chloride gas has been developed, which obviates the need for solvents and extensive purification, providing the deprotected amine salt directly. rsc.org These environmentally conscious methods represent a significant advancement, offering viable and often advantageous alternatives to traditional deprotection strategies. tandfonline.com
Advanced Synthetic Applications of Tert Butyl 2 Aminopropyl Methyl Carbamate
Utility as a Core Building Block in Complex Molecule Synthesis
The strategic placement of a reactive primary amine and a protected secondary amine within the same molecule makes tert-butyl 2-aminopropyl(methyl)carbamate a valuable precursor for creating intricate molecular architectures. This compound facilitates the controlled, stepwise introduction of nitrogen-containing functionalities, which is essential for the synthesis of biologically active compounds.
Incorporation into Pharmaceutical Intermediates and Lead Compounds
This compound and its derivatives are instrumental in the synthesis of various pharmaceutical agents. The presence of both a nucleophilic amine and a protected amine allows for sequential reactions, building molecular complexity in a controlled manner.
A notable application is in the preparation of precursors for the anticonvulsant drug Lacosamide. google.com The synthesis involves using N-Boc-D-serine, a related carbamate (B1207046) derivative, which undergoes a condensation reaction to form a key intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This intermediate is then further elaborated to yield Lacosamide. The use of the tert-butyl carbamate protecting group is advantageous as it is stable under various reaction conditions and can be removed efficiently when needed. google.com
Furthermore, this compound serves as a crucial component in the synthesis of spermidine (B129725) analogues. medchemexpress.com Spermidine and its derivatives are polyamines that play vital roles in various cellular processes, making them attractive targets for drug discovery. The mono-Boc protection of diamines, such as in tert-butyl (3-aminopropyl)carbamate, is a key step in the synthesis of these analogues, allowing for the selective functionalization of the unprotected amine. medchemexpress.comkiku.dk
Construction of Nitrogen-Containing Scaffolds and Heterocyclic Systems
Nitrogen-containing scaffolds and heterocyclic systems are ubiquitous in natural products and pharmaceuticals, exhibiting a broad range of biological activities. nih.gov this compound provides a convenient entry point for the construction of these important molecular frameworks.
The primary amine can be used as a nucleophile in various cyclization reactions to form heterocyclic rings. For instance, carbamate derivatives can be converted to tetrahydropiperidine derivatives. researchgate.net The synthesis of nitrogen-containing spirocyclic scaffolds can be achieved through a sequence of reactions involving the allylation of imines derived from cyclic ketones, followed by ring-closing metathesis. researchgate.netdoi.org The carbamate functionality in the starting material plays a crucial role in directing the outcome of these transformations.
Sequential reactions of aminoalkynes with carbonyls, often facilitated by metal catalysis, provide another powerful strategy for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com The amine group of compounds like this compound can participate in such cascade reactions, leading to the efficient construction of complex heterocyclic systems.
Role in Chiral Synthesis and Stereoselective Transformations
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. This compound and its chiral derivatives are valuable tools in stereoselective synthesis.
Enantioselective Synthesis Leveraging Chiral this compound Derivatives
The chiral derivative, (S)-tert-butyl (2-aminopropyl)carbamate, is a key building block in asymmetric synthesis. bldpharm.combldpharm.com Its pre-existing stereocenter can be used to induce chirality in subsequent reactions, allowing for the synthesis of enantiomerically enriched products.
For example, enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its diastereomer have been achieved using asymmetric aldol (B89426) reactions. nih.gov These chiral epoxides are valuable intermediates for the synthesis of potent β-secretase inhibitors. nih.gov The carbamate group in these molecules is introduced to protect the amine functionality during the synthetic sequence. nih.gov
Furthermore, the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, provides a highly enantioselective route to α-alkenyl α-amino acid derivatives. nih.gov This reaction proceeds with high yield and excellent enantioselectivity, demonstrating the utility of carbamates in asymmetric C-N bond formation. nih.gov
Diastereomeric Resolution Techniques for Enantiopure Compounds
In cases where a racemic mixture of a chiral amine is obtained, diastereomeric resolution is a common strategy to separate the enantiomers. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. wikipedia.org
Chiral acids, such as tartaric acid or camphorsulfonic acid, are often used as resolving agents for chiral amines. wikipedia.org The resulting diastereomeric salts exhibit different physical properties, allowing for their separation. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.
Another approach involves the covalent derivatization of the racemic amine with a chiral auxiliary to form diastereomers that can be separated by chromatography. While effective, this method requires an additional step to cleave the auxiliary and recover the desired enantiopure amine.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Mechanism |
|---|---|---|
| Tartaric Acid | Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |
| Camphorsulfonic Acid | Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |
| Brucine | Base | Forms diastereomeric salts with chiral acids (after derivatization of the amine). wikipedia.org |
| 1-Phenylethylamine | Base | Forms diastereomeric salts with chiral acids (after derivatization of the amine). wikipedia.org |
| Chiral Auxiliaries | Various | Covalently bonds to the amine to form separable diastereomers. |
Derivatization and Functionalization Strategies of the Free Amine Moiety
The primary amine in this compound is a versatile functional group that can undergo a wide range of chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecules. The presence of the Boc-protected secondary amine ensures that the primary amine can be selectively functionalized.
A common strategy for the selective modification of a primary amine in the presence of a secondary amine is to exploit the differences in their reactivity. For instance, a facile route for the mono-Boc protection of diamines has been developed by the sequential addition of hydrochloric acid and di-tert-butyl dicarbonate (B1257347). researchgate.net This method allows for the selective protection of one amine group, leaving the other available for further reactions. researchgate.net
The free primary amine can be acylated to form amides, which is a key step in the synthesis of many pharmaceutical compounds. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives with anti-inflammatory activity were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various carboxylic acids using coupling reagents like EDCI and HOBt. nih.gov
Furthermore, the primary amine can undergo N-alkylation reactions. A one-pot carbamate extrusive alkylation method allows for the conversion of carbamates into tertiary amines. nih.gov This reaction proceeds through the intermediacy of a silyl (B83357) carbamate and provides a step-economical strategy for C-N bond formation. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex amines. nih.gov
Amide Bond Formation and Peptide Mimetic Synthesis
The presence of a reactive primary amine makes this compound a suitable component for the construction of amide bonds, a cornerstone of peptide chemistry. Standard peptide coupling reagents can be employed to react the primary amine with a carboxylic acid, forming a stable amide linkage. This reaction is fundamental to the synthesis of more complex molecules, including peptide mimetics.
Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with enhanced properties, such as improved stability against enzymatic degradation. By incorporating structures like this compound into a peptide sequence, chemists can introduce non-natural backbones. This modification disrupts the typical peptide bond arrangement that is recognized by proteases, thereby increasing the molecule's biological half-life. The synthesis involves coupling the diamine with amino acids or other carboxylic acids, followed by the deprotection of the Boc group to allow for further chain elongation.
| Coupling Reagent | Abbreviation | Description |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI or EDC | A water-soluble carbodiimide (B86325) that activates carboxyl groups for reaction with primary amines. Often used with an additive like HOBt. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly efficient uronium-based coupling reagent known for rapid reaction times and suitability for sterically hindered couplings. |
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide coupling agent, though its use can be complicated by the formation of a dicyclohexylurea (DCU) byproduct. |
| Hydroxybenzotriazole | HOBt | An additive used with carbodiimides to suppress side reactions and minimize racemization during peptide synthesis. |
Conjugation via Orthogonal Functional Group Reactivity
The differential reactivity of the two amino groups in this compound is central to its use in bioconjugation. The nucleophilic primary amine can be selectively reacted with a variety of electrophilic partners while the Boc-protected amine remains inert. This allows for the precise, stepwise assembly of complex molecular architectures.
Reaction with Carboxylic Acids and Activated NHS Esters: The primary amine readily forms robust amide bonds with carboxylic acids (using coupling agents) or more reactive N-hydroxysuccinimide (NHS) esters. This is a common strategy for linking the diamine to proteins, labels, or other biomolecules.
Reaction with Carbonyls: Condensation of the primary amine with aldehydes or ketones results in the formation of an imine (Schiff base). This reversible linkage can be stabilized by reduction with an agent like sodium borohydride (B1222165) to yield a secondary amine.
Click Chemistry: To participate in "click" reactions, the diamine must first be functionalized with a suitable handle. For example, the primary amine can be acylated with an azide-containing carboxylic acid. The resulting molecule, now bearing a terminal azide (B81097), can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized partner. This bioorthogonal reaction is widely used for its reliability and compatibility with biological systems.
| Reactant Type | Example | Resulting Linkage | Key Application |
|---|---|---|---|
| Carboxylic Acid | R-COOH + Coupling Agent | Amide | Peptide synthesis, Bioconjugation |
| Activated Ester | R-CO-NHS | Amide | Labeling, Surface modification |
| Aldehyde/Ketone | R-CHO / R-CO-R' | Imine (reducible to Amine) | Dynamic covalent chemistry, Drug delivery |
| Azide-functionalized Acid | N₃-R-COOH | Amide + Azide handle | Enables subsequent Click Chemistry |
Design and Synthesis of PROTAC Linkers and Bioconjugates
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to degrade specific proteins within a cell. A PROTAC consists of two key ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy.
This compound serves as an excellent foundational unit for constructing these vital linkers. Its bifunctional and orthogonally protected nature allows for a modular synthetic approach. For instance, the primary amine can be coupled to a ligand for the protein of interest. Subsequently, the Boc protecting group is removed under mild acidic conditions, revealing a new primary or secondary amine. This newly exposed amine can then be attached to the E3 ligase ligand, completing the assembly of the PROTAC molecule. This stepwise synthesis provides precise control over the linker's structure and facilitates the creation of libraries of PROTACs with varying linker compositions for structure-activity relationship (SAR) studies.
| Step | Reaction | Description |
|---|---|---|
| 1 | Amide coupling | The primary amine of this compound is reacted with the carboxylic acid of the Protein of Interest (POI) ligand. |
| 2 | Boc deprotection | The tert-butyloxycarbonyl (Boc) group is removed using an acid (e.g., trifluoroacetic acid, TFA), exposing the second amine. |
| 3 | Second amide coupling | The newly freed amine is coupled to the carboxylic acid of the E3 Ligase ligand, forming the final PROTAC molecule. |
Application in the Development of Catalytic Ligands and Advanced Materials
The chiral 1,2-diamine motif is a privileged structure in asymmetric catalysis. rsc.orgrsc.org Enantiomerically pure diamines are precursors to a wide array of chiral ligands that can coordinate with transition metals (e.g., iridium, rhodium, ruthenium) to create catalysts for stereoselective reactions, such as asymmetric hydrogenation. nih.govresearchgate.net After deprotection of the carbamate, the resulting chiral diamine derived from this compound can be further functionalized to synthesize N-heterocyclic carbenes (NHCs) or other complex ligands. These ligands create a specific chiral environment around the metal center, enabling the production of single-enantiomer products, which is crucial in the pharmaceutical industry. researchgate.net
In the realm of advanced materials, bifunctional monomers containing carbamate groups are used to construct functional polymers. nih.govchemrxiv.org Carbamate-containing building blocks can be incorporated into polyamides or polyurethanes. rsc.orggoogle.com The presence of the carbamate group can influence the polymer's physical properties, such as rigidity and hydrogen-bonding capabilities, which in turn affect material characteristics like thermal stability and mechanical strength. nih.gov The ability to create sequence-defined polymers using building blocks like this compound opens avenues for designing novel materials with precisely controlled structures and tailored functionalities. chemrxiv.orgchemrxiv.org
Mechanistic and Kinetic Investigations of Reactions Involving Tert Butyl 2 Aminopropyl Methyl Carbamate
Elucidation of Reaction Pathways for Carbamate (B1207046) Formation and Transformation
The formation of the tert-butoxycarbonyl (Boc) protected amine, a key functional group in tert-butyl 2-aminopropyl(methyl)carbamate, typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The generally accepted mechanism for this transformation is a nucleophilic acyl substitution reaction.
The process initiates with the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.commasterorganicchemistry.com This attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, resulting in the cleavage of the C-O bond and the departure of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This leaving group is unstable and readily breaks down. commonorganicchemistry.com
The tert-butyl carbonate anion can act as a base, abstracting a proton from the now-protonated amine, which leads to the formation of the neutral N-Boc carbamate product and tert-butyl bicarbonate. commonorganicchemistry.com This tert-butyl bicarbonate is also unstable and decomposes into gaseous carbon dioxide and tert-butanol (B103910). commonorganicchemistry.com The evolution of carbon dioxide gas serves as a thermodynamic driving force for the reaction. total-synthesis.com Alternatively, if an external base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is used, it will deprotonate the protonated amine. commonorganicchemistry.com The tert-butyl carbonate then decomposes to carbon dioxide and a tert-butoxide anion. commonorganicchemistry.com
Nucleophilic Attack: The primary or secondary amine attacks a carbonyl carbon of di-tert-butyl dicarbonate. commonorganicchemistry.com
Formation of Tetrahedral Intermediate: A transient tetrahedral species is formed. masterorganicchemistry.com
Leaving Group Departure: The intermediate collapses, expelling tert-butyl carbonate. commonorganicchemistry.com
Proton Transfer: The tert-butyl carbonate or an external base deprotonates the amine. commonorganicchemistry.comcommonorganicchemistry.com
Decomposition of Leaving Group: The resulting tert-butyl bicarbonate (or tert-butyl carbonate) decomposes to carbon dioxide and tert-butanol (or tert-butoxide). commonorganicchemistry.comcommonorganicchemistry.com
Some studies have explored the use of catalysts to facilitate this transformation. For instance, Lewis acids can activate the Boc anhydride's carbonyl group, enhancing its electrophilicity and promoting the nucleophilic attack by the amine. semanticscholar.org
Detailed Mechanistic Analysis of Boc Deprotection
The removal of the Boc protecting group, a critical step in many synthetic sequences, is typically achieved under acidic conditions. fishersci.co.uk The mechanism of this deprotection involves a series of well-defined steps that ultimately liberate the free amine.
The process is initiated by the protonation of the carbamate. While both the carbonyl oxygen and the nitrogen atom possess lone pairs, protonation predominantly occurs at the carbonyl oxygen, which is the more basic site. masterorganicchemistry.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.
The final stage of the deprotection is the spontaneous decarboxylation of the carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com Carbamic acids are inherently unstable and rapidly lose carbon dioxide to yield the free amine. commonorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding its corresponding ammonium (B1175870) salt. commonorganicchemistry.com
The key mechanistic steps for acid-catalyzed Boc deprotection are:
Protonation: The carbonyl oxygen of the carbamate is protonated by an acid. masterorganicchemistry.comcommonorganicchemistry.com
Tert-butyl Cation Formation: The protonated carbamate fragments, releasing a stable tert-butyl cation and forming a carbamic acid. total-synthesis.comcommonorganicchemistry.comacsgcipr.org
Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide. masterorganicchemistry.comcommonorganicchemistry.com
Amine Protonation: The resulting free amine is protonated by the acid to form an ammonium salt. commonorganicchemistry.com
| Step | Description | Key Intermediates/Products |
| 1. Protonation | The carbonyl oxygen of the tert-butyl carbamate is protonated by an acid (e.g., TFA, HCl). | Protonated carbamate |
| 2. Fragmentation | The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid. | Tert-butyl cation, Carbamic acid |
| 3. Fate of t-butyl cation | The tert-butyl cation can be trapped by a nucleophile or deprotonate to form isobutylene (B52900). | Isobutylene, tert-butyl adducts |
| 4. Decarboxylation | The unstable carbamic acid spontaneously loses carbon dioxide. | Free amine, Carbon dioxide |
| 5. Final Product | Under acidic conditions, the free amine is protonated to form the corresponding ammonium salt. | Ammonium salt |
Kinetic Studies of N-Protection and Deprotection Processes
Kinetic studies of both the formation (N-protection) and cleavage (N-deprotection) of the Boc group provide valuable quantitative data on reaction rates and the factors that influence them.
For the N-protection reaction, the rate is influenced by the nucleophilicity of the amine, the solvent, and the presence of catalysts. Aliphatic amines, being more nucleophilic, generally react faster with Boc₂O than aromatic amines. wuxibiology.com The solvent can also play a significant role. For instance, alcoholic solvents have been shown to accelerate the Boc protection of aromatic amines compared to reactions in chlorinated solvents. wuxibiology.com Quantum mechanics calculations suggest that the alcohol may stabilize the transition state through hydrogen bonding. wuxibiology.com
The kinetics of N-deprotection have been a subject of more detailed investigation. Studies have shown that the rate of Boc deprotection is highly dependent on the nature and concentration of the acid used. For example, the HCl-catalyzed deprotection of a Boc-protected amine in a toluene (B28343) and propan-2-ol mixture was found to exhibit a second-order dependence on the HCl concentration. acs.orgacs.orgnih.gov This second-order dependence was also observed with other strong acids like sulfuric acid and methanesulfonic acid. acs.orgacs.org This kinetic behavior is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.orgnih.gov
In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.orgacs.org The efficiency of thermal deprotection has also been studied, with solvents like trifluoroethanol and methanol (B129727) showing higher efficiencies at elevated temperatures compared to THF or toluene. nih.gov
| Reaction | Influencing Factors | Kinetic Observations |
| N-Protection | Amine Nucleophilicity, Solvent, Catalyst | Aliphatic amines react faster than aromatic amines. wuxibiology.com Alcoholic solvents can accelerate the reaction rate. wuxibiology.com |
| N-Deprotection (HCl) | Acid Concentration | The reaction rate exhibits a second-order dependence on HCl concentration. acs.orgacs.orgnih.gov |
| N-Deprotection (TFA) | Acid Concentration | A large excess of TFA is often required. acs.orgacs.org An inverse kinetic dependence on trifluoroacetate concentration has been observed. acs.orgacs.org |
| Thermal Deprotection | Temperature, Solvent | Higher temperatures are required. nih.gov Solvents like TFE and MeOH can lead to higher efficiency. nih.gov |
Analytical Methodologies for Characterization and Purity Assessment of Tert Butyl 2 Aminopropyl Methyl Carbamate
Advanced Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural elucidation of tert-butyl 2-aminopropyl(methyl)carbamate, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for confirming the molecular structure. Due to the presence of rotamers in N-Boc protected amines, NMR spectra can sometimes exhibit broadened signals or duplicate peaks at different temperatures. researchgate.net
¹H NMR: The proton NMR spectrum is expected to provide characteristic signals for each distinct proton environment in the molecule. Key predicted resonances would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the N-methyl group, and distinct multiplets for the protons of the aminopropyl chain. The integration of these signals helps in confirming the ratio of protons in the molecule.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. Expected signals would include the carbonyl carbon of the carbamate (B1207046) group, the quaternary and methyl carbons of the tert-butyl group, the N-methyl carbon, and the carbons of the propyl chain. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be characterized by specific absorption bands. For comparison, the IR spectrum of tert-butyl carbamate shows key stretches for the N-H and C=O bonds. nist.govrsc.org
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (primary amine) | 3400-3300 | Asymmetric & Symmetric Stretch |
| C-H (alkane) | 2980-2850 | Stretch |
| C=O (carbamate) | ~1700 | Stretch |
| N-H (primary amine) | ~1600 | Bend |
| C-N | 1350-1250 | Stretch |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a common technique for carbamates. A notable characteristic in the mass spectra of Boc-protected amines is the facile loss of the Boc group through fragmentation pathways. doaj.org Common fragment ions observed under ESI-MS/MS include those resulting from the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group. doaj.orgreddit.com This fragmentation is a key diagnostic feature for compounds containing a Boc protecting group. researchgate.net
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 189.16 | Molecular ion peak (protonated molecule) |
| [M-C₄H₈+H]⁺ | 133.10 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 89.10 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation |
High-Resolution Chromatographic Separations (e.g., HPLC, LC-MS, UPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Reversed-phase HPLC is the most common method for the analysis of N-methylcarbamates. fishersci.comthermofisher.com A C18 column is typically used for the separation of carbamates. epa.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives to improve peak shape. fishersci.com Due to the low UV absorption of many carbamates, detection can be achieved using mass spectrometry (LC-MS) or through post-column derivatization followed by fluorescence detection. shodexhplc.comingenieria-analitica.com UPLC, with its smaller particle size columns, can offer faster and more efficient separations compared to traditional HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of carbamates, offering high sensitivity and selectivity. nih.govhpst.cz These methods are particularly useful for detecting and quantifying trace levels of the compound in complex matrices. researchgate.netshimadzu.com The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for enhanced specificity and lower detection limits. ingenieria-analitica.com
Gas Chromatography (GC) While HPLC is generally preferred for thermally labile compounds like carbamates, GC can also be employed, often requiring derivatization of the polar amine group to increase volatility and thermal stability. taylorfrancis.com GC analysis of carbamates can be performed using a capillary column, such as a DB-5, with a suitable temperature program. orientjchem.org
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |
| HPLC/UPLC | C18 or specialized carbamate columns | Acetonitrile/Water or Methanol/Water gradients | MS, UV, or Fluorescence (with post-column derivatization) |
| GC | DB-5 or similar capillary column | Helium | FID or MS |
Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., chiral HPLC, polarimetry)
Since this compound contains a stereocenter, chiral analytical techniques are necessary to separate the enantiomers and determine the enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the most widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for the resolution of a wide range of chiral compounds, including amines and their derivatives. nih.govyakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation. acs.org
Polarimetry Polarimetry is a technique used to measure the optical rotation of a chiral compound in solution. schmidt-haensch.com The magnitude and direction of the rotation are characteristic of a specific enantiomer. By measuring the optical rotation of a sample and comparing it to the known rotation of the pure enantiomer, the enantiomeric excess can be calculated. nih.gov This method is valuable for determining the optical purity of the final product. schmidt-haensch.com
Emerging Trends and Future Directions in Research on Tert Butyl 2 Aminopropyl Methyl Carbamate
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial research. For the synthesis and derivatization of tert-butyl carbamates, including Tert-butyl 2-aminopropyl(methyl)carbamate, the focus is on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Key areas of development include the use of environmentally benign solvents and reaction conditions.
One promising green approach involves the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates. ontosight.aiorgsyn.orgorganic-chemistry.orgnih.gov This method stands as an effective and environmentally friendly alternative to harsher acidic conditions, offering mild reaction conditions and high selectivity. ontosight.aiorgsyn.org Such a procedure would be highly valuable in the final steps of a synthetic sequence involving this compound, where the removal of the Boc protecting group is required without affecting other sensitive functionalities.
Solvent-free reaction conditions represent another significant advancement in green synthesis. Research has demonstrated the feasibility of N-Boc deprotection using hydrogen chloride gas generated ex situ, a method that is both efficient and scalable. nih.gov This approach eliminates the need for organic solvents, simplifying work-up procedures and reducing environmental impact. nih.gov Furthermore, direct synthesis of carbamates from Boc-protected amines has been achieved using lithium tert-butoxide (t-BuOLi) as the sole base, thereby avoiding the need for metal catalysts and hazardous substances. google.com The direct synthesis of carbamates from amines, carbon dioxide, and alcohols offers a halogen-free and atom-economical route, aligning well with the goals of sustainable chemistry. While these methods have been demonstrated for tert-butyl carbamates generally, their adaptation for the synthesis of this compound is a logical and important future direction.
The table below summarizes key findings in the development of sustainable and green synthetic routes applicable to tert-butyl carbamates.
| Green Chemistry Approach | Key Features | Potential Application for Target Compound |
| Aqueous Phosphoric Acid | Environmentally benign reagent for deprotection. ontosight.aiorgsyn.org | Mild removal of the Boc group in later synthetic stages. |
| Solvent-Free Conditions | Reduces waste and simplifies purification. nih.gov | Greener synthesis and deprotection protocols. |
| Catalyst-Free Synthesis | Avoids metal contamination and hazardous reagents. google.com | Direct synthesis from precursors without metal catalysts. |
Innovations in Catalysis for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, enabling reactions with high efficiency, selectivity, and broad substrate scope. For the synthesis of this compound and its derivatives, novel catalytic systems are being explored to overcome the limitations of traditional methods.
Zirconium(IV)-catalyzed exchange processes have emerged as a powerful tool for the synthesis of carbamates from dialkyl carbonates and amines. ontosight.aiorganic-chemistry.org This methodology provides an efficient and environmentally friendly alternative to the use of phosgene-based reagents. ontosight.ai The use of catalytic additives like 2-hydroxypyridine (B17775) can significantly enhance reaction efficiency, and microwave acceleration has been observed to reduce reaction times dramatically. ontosight.aiorganic-chemistry.org
Copper catalysis offers another avenue for innovation. Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals provide a mild and environmentally friendly approach to carbamate (B1207046) synthesis. organic-chemistry.org This method is compatible with a wide range of amine substrates. Furthermore, copper-catalyzed intermolecular C(sp³)–H bond functionalization allows for the direct synthesis of tertiary carbamates from unactivated hydrocarbons, a novel strategy for creating C-N bonds.
The use of ionic liquids as catalysts or reaction media is a growing area of interest in green chemistry. Imidazolium-based ionic liquids have been shown to catalyze the selective synthesis of carbamates from amines and dimethyl carbonate, generating products with high selectivity and yield. Additionally, tert-butyloxycarbonyl-protected amino acid ionic liquids have been developed and used in dipeptide synthesis, showcasing the versatility of these neoteric solvents.
While not directly a synthesis of the carbamate group, nickel boride has been utilized as a catalyst for the reduction of nitriles to afford Boc-protected amines. organic-chemistry.org This environmentally benign catalytic system tolerates air and moisture, offering a practical method for preparing precursors that could be used in the synthesis of this compound.
The table below details recent innovations in catalysis for carbamate synthesis.
| Catalytic System | Description | Advantages for Target Compound Synthesis |
| Zr(IV)-catalyzed exchange | Exchange reaction between dialkyl carbonates and amines. ontosight.aiorganic-chemistry.org | Phosgene-free, efficient, and scalable synthesis. |
| Copper Catalysis | Cross-coupling of amines with alkoxycarbonyl radicals. organic-chemistry.org | Mild conditions and broad substrate compatibility. |
| Ionic Liquids | Act as catalysts and/or green reaction media. | Enhanced selectivity and potential for catalyst recycling. |
| Nickel Boride | Catalyzes reduction of nitriles to Boc-protected amines. organic-chemistry.org | Environmentally friendly route to key synthetic precursors. |
Expanding the Synthetic Scope and Biomedical Applications
Tert-butyl carbamates are ubiquitous in medicinal chemistry, primarily serving as intermediates in the synthesis of pharmaceuticals due to the stability and reliable cleavage of the Boc protecting group. nih.gov The carbamate functional group itself is a key structural motif in many approved drugs and is often designed to interact with biological targets. nih.gov
The synthetic utility of compounds like this compound lies in their potential to be elaborated into more complex molecules. For instance, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. nih.gov This suggests that the core structure of this compound could be a valuable scaffold for the development of new therapeutic agents.
A notable application of related tert-butyl carbamate derivatives is in the synthesis of the anti-epileptic drug Lacosamide. google.com A patent describes a synthetic route to Lacosamide that involves a tert-butyl carbamate derivative as a key intermediate. google.com This highlights the importance of such compounds in accessing complex and medicinally relevant targets. Furthermore, a patent for the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a complex pharmaceutical intermediate, starts from a protected diamine, showcasing the role of these building blocks in multi-step syntheses. google.com
While direct biomedical applications of this compound are not yet widely reported, its structural features make it an attractive starting point for drug discovery programs. The primary and secondary amine functionalities, once deprotected, offer sites for further chemical modification, allowing for the generation of libraries of compounds for biological screening. The future direction of research will likely involve the use of this compound as a building block to create novel molecules with potential applications in areas such as oncology, neurology, and infectious diseases.
Q & A
Q. What are the standard synthetic routes for tert-butyl 2-aminopropyl(methyl)carbamate, and what reaction conditions are critical for yield optimization?
Methodological Answer: A common approach involves reductive amination or carbamate protection of the primary amine group. For example, (S)-tert-butyl(2-aminopropyl)carbamate can be synthesized by reacting tert-butyl carbamate with a propylamine derivative under inert conditions. Key parameters include:
- Solvent choice : Dichloroethane (DCE) is often used to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) are critical for coupling reactions in multi-step syntheses .
- Temperature control : Reactions typically proceed at room temperature to avoid decomposition of sensitive intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Characteristic peaks include tert-butyl protons at δ 1.45 ppm (singlet, 9H) and carbamate NH signals around δ 5.01 ppm (broad singlet) .
- Mass spectrometry (MS) : The molecular ion peak (M⁺) should correspond to the molecular weight (e.g., ~230–265 g/mol depending on substituents) .
- IR spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?
Methodological Answer:
- Chiral auxiliaries : Use enantiomerically pure starting materials, such as (S)-tert-butyl(2-aminopropyl)carbamate, to enforce stereoselectivity .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry at the propylamine moiety .
- Chromatographic resolution : Separate diastereomers using chiral HPLC columns or recrystallization techniques .
Q. What strategies are effective for analyzing byproducts or impurities in this compound synthesis?
Methodological Answer:
- LC-MS/MS : Monitor reaction progress and identify impurities via retention time and fragmentation patterns .
- Kinetic studies : Track intermediate stability under varying pH or temperature to minimize side reactions (e.g., carbamate hydrolysis) .
- Degradation profiling : Use accelerated stability testing (e.g., 40°C/75% RH) to identify degradation pathways and optimize storage conditions .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions or oxidations .
- Retrosynthetic analysis : Use tools like Pistachio or Reaxys to propose feasible synthetic routes and evaluate step efficiency .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .
Data Contradictions and Safety
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Reproducibility protocols : Validate literature data using standardized conditions (e.g., USP buffers for solubility tests) .
- Hazard reassessment : Even if a compound is classified as non-hazardous (e.g., no GHS labels), conduct in-house toxicity screening (e.g., Ames test for mutagenicity) due to limited published data .
Experimental Design Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
